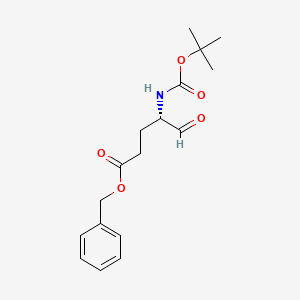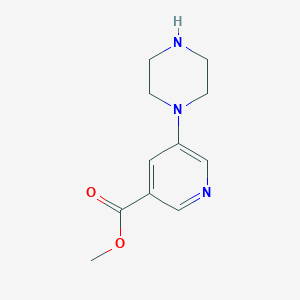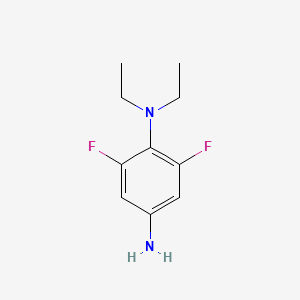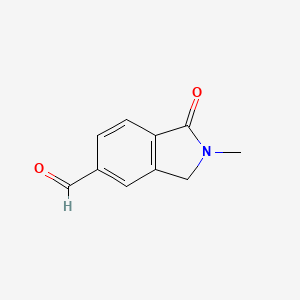
Boc-L-Glu(Bzl)-PAM resin (100-200 mesh)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-L-Glu(Bzl)-PAM resin (100-200 mesh) is a specialized resin used in solid-phase peptide synthesis. It is composed of Boc-protected L-glutamic acid with a benzyl ester group attached to a PAM (phenylacetamidomethyl) resin. This compound is particularly useful in the synthesis of peptides due to its stability and ease of handling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Glu(Bzl)-PAM resin involves several steps:
Protection of L-glutamic acid: L-glutamic acid is first protected with a Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions at the amino group.
Formation of benzyl ester: The carboxyl group of L-glutamic acid is then esterified with benzyl alcohol to form the benzyl ester.
Attachment to PAM resin: The protected and esterified L-glutamic acid is then attached to the PAM resin through a coupling reaction, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of Boc-L-Glu(Bzl)-PAM resin follows similar steps but on a larger scale. The process involves:
Bulk protection and esterification: Large quantities of L-glutamic acid are protected and esterified in bulk reactors.
Resin coupling: The protected and esterified L-glutamic acid is coupled to the PAM resin in large-scale reactors, ensuring uniform attachment and high yield.
Purification: The final product is purified through filtration and washing to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-L-Glu(Bzl)-PAM resin undergoes several types of reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Ester hydrolysis: The benzyl ester group can be hydrolyzed under basic conditions or through catalytic hydrogenation.
Coupling reactions: The resin can be used in peptide coupling reactions with various amino acids and peptides.
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for Boc deprotection.
Hydrogenation catalysts: Such as palladium on carbon (Pd/C) for benzyl ester hydrolysis.
Coupling reagents: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) for peptide coupling.
Major Products Formed
Deprotected L-glutamic acid: After Boc deprotection.
Free carboxyl group: After benzyl ester hydrolysis.
Peptide chains: Formed through coupling reactions with other amino acids.
Wissenschaftliche Forschungsanwendungen
Boc-L-Glu(Bzl)-PAM resin is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins for research and development.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications, including cosmetics and food additives.
Wirkmechanismus
The mechanism of action of Boc-L-Glu(Bzl)-PAM resin involves its role as a solid support in peptide synthesis. The resin provides a stable and inert platform for the sequential addition of amino acids, allowing for the controlled synthesis of peptides. The Boc group protects the amino group of L-glutamic acid during the synthesis, preventing unwanted side reactions. The benzyl ester group can be selectively removed to expose the carboxyl group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Boc-L-Glu(Bzl)-PAM resin can be compared with other similar resins used in peptide synthesis, such as:
Boc-L-Glu(OBzl)-MBHA resin: Similar in structure but uses MBHA (4-methylbenzhydrylamine) resin instead of PAM resin.
Boc-L-Glu(OBzl)-Merrifield resin: Uses Merrifield resin, which is a polystyrene-based resin.
Boc-L-Glu(OBzl)-Wang resin: Uses Wang resin, which is another type of polystyrene-based resin with a different linker.
The uniqueness of Boc-L-Glu(Bzl)-PAM resin lies in its specific combination of Boc protection, benzyl ester group, and PAM resin, which provides distinct advantages in terms of stability and ease of handling during peptide synthesis.
Eigenschaften
Molekularformel |
C17H23NO5 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
benzyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-14(11-19)9-10-15(20)22-12-13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3,(H,18,21)/t14-/m0/s1 |
InChI-Schlüssel |
YXFDDMHHXOWHKA-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13908265.png)
![1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13908271.png)


![[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B13908287.png)
![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)


![5'-O-[tert-Butyl(dimethyl)silyl]cytidine](/img/structure/B13908326.png)
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
